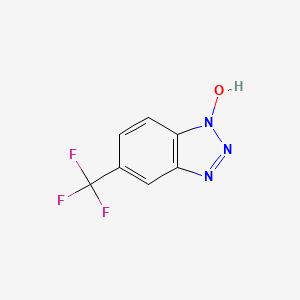
1H-Benzotriazole, 1-hydroxy-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazole, 1-hydroxy-5-(trifluoromethyl)- is a heterocyclic compound with the molecular formula C6H4F3N3O. It is a derivative of benzotriazole, featuring a trifluoromethyl group and a hydroxy group. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole, 1-hydroxy-5-(trifluoromethyl)- typically involves the reaction of benzotriazole with trifluoromethylating agents under controlled conditions One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1H-Benzotriazole, 1-hydroxy-5-(trifluoromethyl)-.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole, 1-hydroxy-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the benzotriazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the trifluoromethyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
1H-Benzotriazole, 1-hydroxy-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 1-hydroxy-5-(trifluoromethyl)- involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy group can form hydrogen bonds with target molecules, further influencing the compound’s activity.
Comparison with Similar Compounds
1H-Benzotriazole: The parent compound without the trifluoromethyl and hydroxy groups.
1H-Benzotriazole, 1-hydroxy-: A derivative with only the hydroxy group.
1H-Benzotriazole, 5-(trifluoromethyl)-: A derivative with only the trifluoromethyl group.
Uniqueness: 1H-Benzotriazole, 1-hydroxy-5-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl and hydroxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances its stability and lipophilicity, while the hydroxy group provides additional reactivity and potential for hydrogen bonding.
Properties
Molecular Formula |
C7H4F3N3O |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
1-hydroxy-5-(trifluoromethyl)benzotriazole |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-2-6-5(3-4)11-12-13(6)14/h1-3,14H |
InChI Key |
GLZWHGWUBRATFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=NN2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11089581.png)
![methyl 3-methyl-11-(2-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11089583.png)
![Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(4-fluoroanilino)carbonyl]-4-oxo-1,3-thiazinan-2-yliden}amino)benzoate](/img/structure/B11089588.png)


![1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]pyrrolidine-2,5-dione](/img/structure/B11089593.png)
![2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11089598.png)
![Isonicotinic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide](/img/structure/B11089604.png)
![1-[(4-Methoxyphenyl)acetyl]imidazolidin-2-one](/img/structure/B11089608.png)

![Propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]-](/img/structure/B11089633.png)
![Methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11089641.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11089651.png)
![5-bromo-N-(5-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide](/img/structure/B11089658.png)
